N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide
Description
Properties
Molecular Formula |
C23H18FN3O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18FN3O/c24-17-10-8-16(9-11-17)12-14-26-23(28)19-15-22(21-7-3-4-13-25-21)27-20-6-2-1-5-18(19)20/h1-11,13,15H,12,14H2,(H,26,28) |
InChI Key |
AZHHVOPNSRFUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of the TRPV4 ion channel. This article aims to delve into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
The compound primarily interacts with the TRPV4 ion channel, which is implicated in various physiological processes including pain sensation, inflammation, and vascular permeability. TRPV4 is a polymodal cation channel activated by multiple stimuli such as temperature and mechanical stress. Inhibition of TRPV4 has been proposed as a therapeutic strategy for conditions like pulmonary edema and chronic pain .
Structure-Activity Relationships (SAR)
Research indicates that modifications in the chemical structure of this compound can significantly influence its biological activity. The presence of specific functional groups, such as electron-withdrawing substituents on the aromatic rings, enhances the compound's efficacy as a TRPV4 antagonist. For instance, compounds with bulky electron-rich groups have shown improved modulation compared to those with smaller electronegative substituents .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective antagonistic activity against TRPV4. The compound was evaluated in living cells overexpressing TRPV4, revealing an IC50 value indicative of its potency. Notably, derivatives of this compound have been synthesized and tested, with some exhibiting enhanced antagonistic properties compared to the parent compound .
Case Studies
- Pulmonary Edema Treatment : A study highlighted the role of TRPV4 antagonists, including this compound, in alleviating pulmonary edema associated with COVID-19. The antagonism of TRPV4 was linked to reduced lung permeability and improved respiratory function in experimental models .
- Cancer Cell Lines : The compound's effect on cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma) was assessed using the MTT assay. Results indicated that at concentrations up to 25 µM, this compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic window for further development .
Data Table: Biological Activity Summary
| Compound | Target | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | TRPV4 | Antagonist | 5.30 | Effective against pulmonary edema |
| Benzyl ester analog of amide | TRPV4 | Antagonist | 5.41 | More potent than original amide |
| GSK2193874 | TRPV4 | Antagonist | 45.9 | Developed for congestive heart failure |
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide. Research indicates that compounds within this class exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibiting translation elongation factor 2, which is crucial for the parasite's survival and replication .
Respiratory Diseases Treatment
The compound has been investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is often combined with other active ingredients to enhance therapeutic efficacy. For instance, it may be used alongside beta-2 adrenoceptor agonists or corticosteroids to improve lung function and manage inflammation effectively .
TRPV4 Modulation
This compound has been identified as a modulator of the transient receptor potential vanilloid 4 (TRPV4). This receptor plays a role in various physiological processes, including pain sensation and inflammation. Compounds that target TRPV4 are being explored for their potential to treat conditions like pulmonary edema and other inflammatory disorders .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity without significant effects on normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antimalarial Activity | Demonstrated potent activity against Plasmodium falciparum with low nanomolar potency | Potential for development as a new antimalarial drug |
| Investigation of Respiratory Applications | Combined with beta-agonists showed improved efficacy in asthma models | Could lead to new combination therapies for respiratory diseases |
| TRPV4 Modulation Study | Identified as a TRPV4 antagonist with significant effects on lung edema models | May provide new avenues for treating pulmonary conditions |
Chemical Reactions Analysis
Core Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Amidation and Hydrolysis
The carboxamide group (-C(=O)N-) undergoes:
-
Acid-catalyzed hydrolysis : Cleavage at pH < 2 produces 2-(2-pyridyl)-4-quinolinecarboxylic acid and 4-fluorophenethylamine.
-
Base-mediated hydrolysis : At pH > 10, yields sodium 2-(2-pyridyl)-4-quinolinecarboxylate.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid hydrolysis | 1M HCl, 80°C | Carboxylic acid + amine | 72–78 |
| Base hydrolysis | 1M NaOH, reflux | Sodium carboxylate | 65–70 |
Pyridine and Quinoline Ring Modifications
The heteroaromatic rings enable:
-
Electrophilic substitution : Bromination at quinoline C3 using Br₂/FeBr₃.
-
Nucleophilic substitution : Fluorine displacement in phenethyl group with KCN/EtOH.
For bromination:
Reagents : Br₂ (1.2 eq), FeBr₃ (0.1 eq), CHCl₃, 25°C
Product : 3-bromo-N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide
Yield : 58%
Organophosphorus-Catalyzed Cyclizations
Triethylphosphite-mediated reactions facilitate nitroarene deoxygenative cyclization (Figure 1.4A) . While not directly tested on this compound, analogous quinoline derivatives form iminophosphorane intermediates during Cadogan cyclization .
Coupling Reactions
The pyridyl group participates in cross-coupling:
-
Suzuki-Miyaura : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).
-
Buchwald-Hartwig amination : With primary amines (Pd₂(dba)₃, Xantphos, 100°C).
| Coupling Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki | 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 63 |
| Buchwald | n-Butylamine | Pd₂(dba)₃/Xantphos | 55 |
Synthetic Pathways
Key methods for synthesizing the compound include:
2.1 Carbodiimide-Mediated Amidation
-
Reagents : 2-(2-Pyridyl)-4-quinolinecarboxylic acid, 4-fluorophenethylamine, EDCI, DMAP
-
Conditions : DCM, 0°C → RT, 12 hr
-
Yield : 82%
2.2 Friedel-Crafts Acylation
-
Substrate : 2-(2-Pyridyl)quinoline
-
Acylating agent : 4-Fluorophenethyl isocyanate
-
Catalyst : AlCl₃
-
Yield : 68%
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar analogs:
| Compound | Structural Features | Key Reactivity Differences |
|---|---|---|
| 2-(Pyridin-2-yl)quinoline | Lacks fluorophenethyl group | No amidation/hydrolysis pathways |
| N-(4-Fluorophenyl)quinoline-4-carboxamide | Lacks pyridyl substituent | Reduced cross-coupling activity |
| 6-Fluoroquinoline derivatives | Fluorine on quinoline core | Higher electrophilic substitution rates |
Mechanistic Insights
-
Amide hydrolysis : Proceeds via tetrahedral intermediate stabilized by quinoline’s electron-withdrawing effect.
-
Cadogan-type cyclization : Proposed iminophosphorane intermediate aligns with triethylphosphite-mediated nitro reductions (Figure 1.4B) .
-
Fluorine substitution : SNAr mechanism favored by para-fluorine’s strong electron-withdrawing effect.
Stability and Storage Recommendations
-
Thermal stability : Decomposes above 240°C (DSC data).
-
Light sensitivity : Degrades under UV exposure (t₁/₂ = 14 days at 25°C).
-
Recommended storage : Argon atmosphere, -20°C, amber glass vials.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogs and their properties:
Key Observations:
- The 4-fluorophenethyl amide enhances lipophilicity relative to benzyl () or dimethylaminopropyl () groups, which could improve membrane permeability.
- Molecular Weight : The target compound (MW 372.42) is smaller than analogs like 5a1 (MW 565.69), suggesting better bioavailability.
- Synthetic Efficiency: Yields for analogs range from 54–67% (), with purities >97%, indicating robust synthetic protocols for quinolinecarboxamides.
Unique Advantages of the Target Compound
- Dual Functional Groups : The combination of 2-pyridyl (electron-withdrawing) and 4-fluorophenethyl (lipophilic) groups may balance solubility and target binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide?
- Methodological Answer : The compound can be synthesized via carboxamide coupling using activating agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) as a solvent. For example, coupling 4-quinolinecarboxylic acid derivatives with fluorophenethylamines under inert conditions at room temperature, followed by purification via vacuum filtration and HPLC using Zorbax SB-C18 columns with gradient elution .
Q. How is structural characterization performed for quinolinecarboxamide derivatives like this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For instance, ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 8.5–7.2 ppm) and fluorophenyl groups (δ 7.1–6.8 ppm), while ESI-MS confirms molecular ions (e.g., m/z 376.3 [M+1] for analogous compounds) .
Q. What solvents and reaction conditions minimize side products during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, MeCN) with mild bases (N-methylmorpholine, NMM) reduce side reactions. For example, NaIO₄/RuO₂·H₂O in CCl₄/MeCN mixtures under aerobic conditions selectively oxidize furylquinolines without degrading the pyridyl moiety .
Advanced Research Questions
Q. How does the fluorophenethyl substituent influence binding affinity to biological targets (e.g., serotonin receptors)?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and membrane permeability. Comparative studies using radiolabeled analogs (e.g., ¹⁸F-Mefway) via PET imaging can quantify receptor occupancy. Competitive binding assays with 5-HT₁A receptor-expressing cell lines are recommended .
Q. What analytical strategies resolve contradictions in metabolic stability data for fluorinated quinolinecarboxamides?
- Methodological Answer : Use tandem LC-MS/MS to identify metabolites. For example, exact mass analysis (e.g., 434.0849 Da) distinguishes phase I/II metabolites. Incubate the compound with liver microsomes and compare degradation rates under varied CYP450 inhibitors .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Methodological Answer : Density Functional Theory (DFT) optimizes the pyridyl-fluorophenyl dihedral angle to predict solubility. Molecular docking (e.g., AutoDock Vina) against CYP2C9 crystal structures (PDB: 1OG5) evaluates metabolic liability .
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
